molecular formula C12H12N2O4 B239452 Hydantoin, 5-(3,4-dimethoxybenzylidene)- CAS No. 10040-91-2

Hydantoin, 5-(3,4-dimethoxybenzylidene)-

Cat. No.: B239452
CAS No.: 10040-91-2
M. Wt: 248.23 g/mol
InChI Key: NKQBXYVAZTZVMV-YVMONPNESA-N
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Description

Hydantoin, 5-(3,4-dimethoxybenzylidene)-, also known as 5-(3,4-dimethoxybenzylidene)hydantoin, is a heterocyclic organic compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol . This compound is characterized by a hydantoin core structure substituted with a 3,4-dimethoxybenzylidene group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxybenzylidene)hydantoin typically involves the condensation of hydantoin with 3,4-dimethoxybenzaldehyde under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 5-(3,4-dimethoxybenzylidene)hydantoin follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification of the product is achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

Scientific Research Applications

5-(3,4-Dimethoxybenzylidene)hydantoin has been extensively studied for its diverse applications in various fields:

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxybenzylidene)hydantoin involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxybenzylidene)hydantoin
  • 5-(3,4-Dihydroxybenzylidene)hydantoin
  • 5-(3,4-Dimethoxyphenyl)hydantoin

Uniqueness

Compared to its analogs, 5-(3,4-dimethoxybenzylidene)hydantoin exhibits unique properties due to the presence of the 3,4-dimethoxybenzylidene group. This substitution enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as an enzyme inhibitor and anticancer agent .

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-9-4-3-7(6-10(9)18-2)5-8-11(15)14-12(16)13-8/h3-6H,1-2H3,(H2,13,14,15,16)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQBXYVAZTZVMV-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301177972
Record name (5Z)-5-[(3,4-Dimethoxyphenyl)methylene]-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140894-76-4, 10040-91-2
Record name (5Z)-5-[(3,4-Dimethoxyphenyl)methylene]-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140894-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 5-((3,4-dimethoxyphenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010040912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-5-[(3,4-Dimethoxyphenyl)methylene]-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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